

# Spectroscopic Analysis of C.I. Acid Brown 75: A Technical Guide

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## Compound of Interest

Compound Name: C.I. Acid brown 75

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This technical guide provides an in-depth overview of the spectroscopic analysis of **C.I. Acid Brown 75**, a trisazo dye, focusing on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the theoretical basis for its spectroscopic characteristics, detailed experimental protocols for its analysis, and a structured presentation of expected data.

## Introduction to C.I. Acid Brown 75

**C.I. Acid Brown 75** (CAS No. 8011-86-7) is a synthetic anionic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) chromophores.<sup>[1][2]</sup> Its chemical formula is  $C_{28}H_{15}N_9Na_2O_{16}S_2$ .<sup>[1]</sup> The complex aromatic structure, a result of its synthesis from precursors like 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol, 2-Amino-4,6-dinitrophenol, and 4-Nitrobenzenamine, gives rise to its characteristic brown color and its utility in dyeing protein-based fibers such as wool and silk.<sup>[2][3]</sup> The extensive conjugation and various functional groups within the molecule are key to its spectroscopic signature.

## Predicted Spectroscopic Data

While specific experimental spectra for **C.I. Acid Brown 75** are not readily available in public literature, its chemical structure allows for the prediction of its key spectroscopic features. The following tables summarize the expected quantitative data from UV-Vis and FTIR analyses.

## Predicted UV-Vis Spectral Data

The UV-Vis spectrum of a trisazo dye like Acid Brown 75 is expected to exhibit multiple absorption bands. Strong absorptions in the UV region arise from  $\pi \rightarrow \pi^*$  transitions within the aromatic rings, while a broad band in the visible region, responsible for its color, is due to the extensive conjugated system of the three azo linkages.

Spectroscopic Parameter	Expected Value	Associated Electronic Transition
$\lambda_{\text{max}}$ 1 (UV Region)	~260-320 nm	$\pi \rightarrow \pi^*$ transitions in aromatic moieties
$\lambda_{\text{max}}$ 2 (Visible Region)	~450-550 nm	$n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ transitions in the extended conjugated system

## Predicted FTIR Spectral Data

The FTIR spectrum of **C.I. Acid Brown 75** is predicted to show a number of characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3500 - 3200 (broad)	O-H stretch	Hydroxyl groups
3450 - 3300	N-H stretch	Amino groups
1620 - 1580	C=C stretch	Aromatic rings
1560 - 1510 & 1360 - 1310	N-O asymmetric & symmetric stretch	Nitro groups
1450 - 1400	N=N stretch	Azo groups
1260 - 1150	S=O stretch	Sulfonic acid groups
1080 - 1000	S-O stretch	Sulfonic acid groups
880 - 750	C-H out-of-plane bend	Aromatic rings

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **C.I. Acid Brown 75**.

### UV-Vis Spectroscopy Protocol

- Instrumentation: A dual-beam UV-Vis spectrophotometer is required.
- Sample Preparation:
  - Prepare a stock solution of **C.I. Acid Brown 75** of a known concentration (e.g., 100 mg/L) in deionized water. The dye is water-soluble.[3]
  - From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically an absorbance value between 0.1 and 1.0).
- Data Acquisition:
  - Set the spectrophotometer to scan a wavelength range of 200-800 nm.
  - Use deionized water as the blank to zero the instrument.
  - Record the absorbance spectrum of the sample solution in a quartz cuvette.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) in both the UV and visible regions.

### FTIR Spectroscopy Protocol

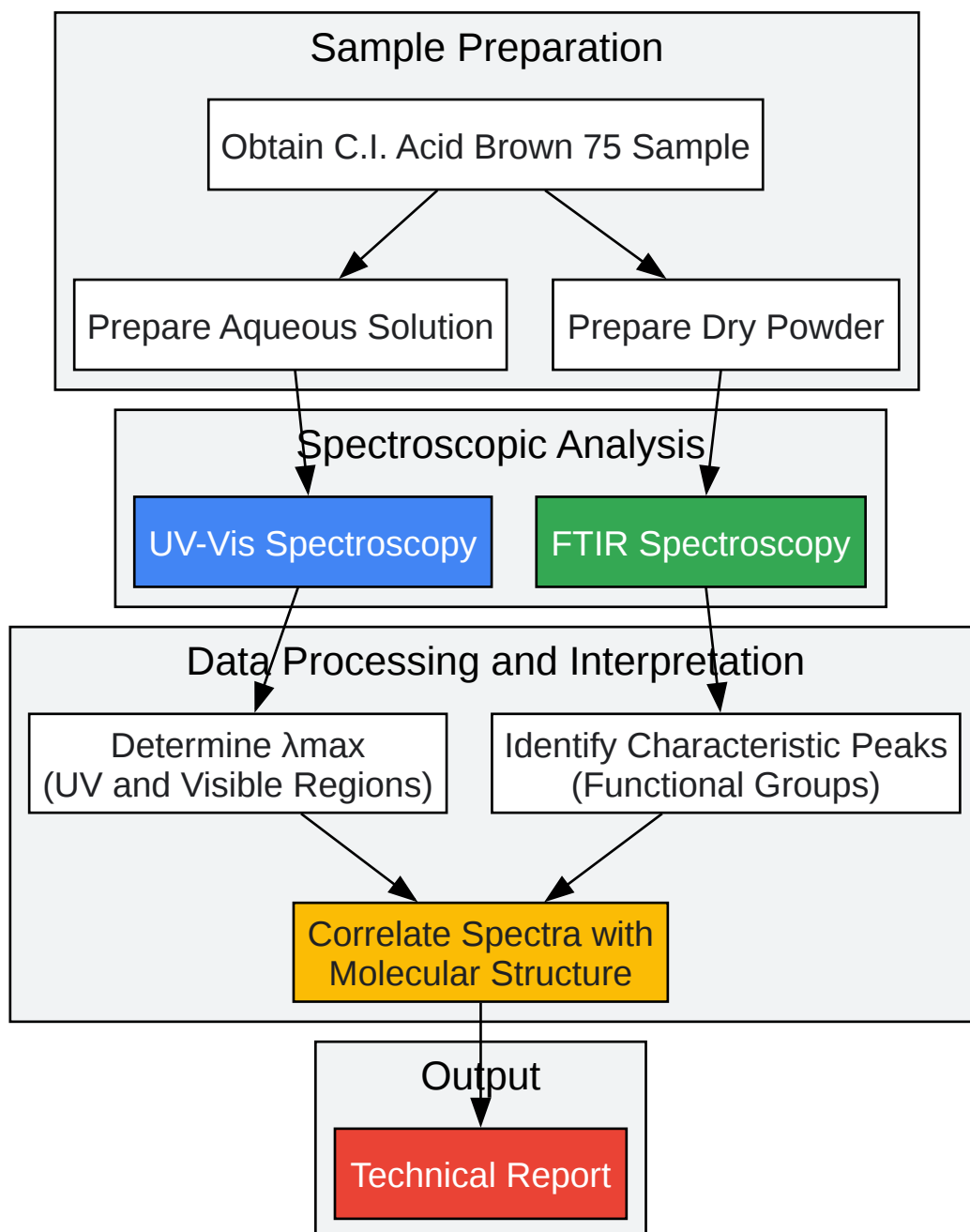
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
  - Ensure the **C.I. Acid Brown 75** sample is in a dry, powdered form.
  - If using the KBr pellet method, mix a small amount of the dye with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio and press into a transparent pellet.

- If using an ATR accessory, place a small amount of the powdered dye directly onto the ATR crystal.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Place the sample in the spectrometer and record the FTIR spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the mid-IR range of 4000-400  $\text{cm}^{-1}$ .
  - Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **C.I. Acid Brown 75**.

## Spectroscopic Analysis Workflow for C.I. Acid Brown 75



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Caption: Workflow for the spectroscopic analysis of **C.I. Acid Brown 75**.

This guide provides a foundational understanding of the spectroscopic analysis of **C.I. Acid Brown 75**. For definitive identification and characterization, it is recommended to acquire

experimental data on a purified sample and compare it with the predicted values presented herein. Further analytical techniques, such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide complementary structural information.

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